SSR128129E (SSR) functions through an allosteric mechanism. As illustrated below, it binds to the extracellular portion of the FGFR, stabilizing a conformation that disrupts downstream signaling.
This compound allosterically inhibits FGFR signaling and internalization.
The molecular mechanism of this compound was elucidated using multiple biophysical and computational techniques, with key quantitative findings summarized in the table below.
Table 1: Key Experimental Findings on this compound Mechanism
| Experimental Technique | Key Finding | Quantitative/Functional Outcome |
|---|---|---|
| Crystallography, NMR, FTIR | SSR binding induces a conformational change in the extracellular FGFR domain [1] [2]. | Direct structural evidence of an allosteric mechanism. |
| Molecular Dynamics & Free Energy Calculations | Provided a model for the stability and energy landscape of the SSR-FGFR complex [1]. | Theoretical validation of the binding model and affinity. |
| Structure-Activity Relationship (SAR) & FGFR Mutagenesis | Identified specific residues in the FGFR extracellular domain critical for SSR binding [1]. | Confirmed the allosteric binding site is distinct from the FGF binding site. |
| Cellular Signaling Assays | Inhibits FGF-induced FGFR internalization and downstream signaling [1]. | Functional inhibition at nanomolar (nM) concentrations [3]. |
| Preclinical In Vivo Models (U87 orthotopic xenograft) | Treatment prior to irradiation significantly increased neurological sign-free survival in mice [3]. | Demonstrated radiosensitization potential in glioblastoma. |
Based on the research, here are methodologies for key experiments that validate this compound's mechanism and function.
This protocol is adapted from studies demonstrating that this compound overcomes glioblastoma radioresistance [3].
This protocol outlines the in vivo validation of this compound's efficacy [3].
This compound represents a distinct class of FGFR inhibitors. Its extracellular, allosteric mechanism offers a potential therapeutic advantage by avoiding kinase-domain-related toxicity and may be effective against tumors driven by FGFR pathway activation. The strongest preclinical evidence supports its development as a radiosensitizing agent, particularly for treatment-resistant cancers like glioblastoma [3].
SSR128129E inhibits FGFR signaling through a unique allosteric mechanism. It binds to the extracellular immunoglobulin-like domain II (IgII) and domain III (IgIII) of FGFR, which stabilizes the receptor in an inactive conformation. This binding inhibits FGF-induced receptor internalization and subsequent downstream signaling, without competing with FGF for binding to the receptor [1].
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.
FGFR signaling pathway and this compound inhibition.
Here are detailed methodologies for key experiments used to validate the activity of this compound.
This assay measures the direct binding of this compound to the FGFR extracellular domain [2].
This protocol assesses the inhibitory effect of this compound on FGF-induced cell proliferation [2].
The following is a validated formulation and administration protocol for this compound in mouse studies [2].
This compound has demonstrated broad efficacy in preclinical models.
The following table summarizes key experimental findings from the literature.
| Assay Type | Model/Cell Line | Key Finding | Reference |
|---|---|---|---|
| In vitro | Endothelial Cells (ECs) | Inhibited FGF2-induced proliferation (IC₅₀: 31 nM) and migration (IC₅₀: 15.2 nM) [2] | |
| In vitro | Various (mPanc02, PAE-hFGFR1, etc.) | Blocked proliferation and/or migration mediated by FGFR1-4 [2] [3] | |
| In vivo | Mouse Panc02 tumor model | Inhibited primary tumor growth by 44% and reduced metastasis [2] [3] | |
| In vivo | Mouse CT26 & MCF7/ADR models | Inhibited tumor growth by 34% and 40%, respectively [3] | |
| In vivo | Mouse arthritis model | Inhibited angiogenesis, inflammation, and bone resorption [2] |
This compound serves as a valuable chemical probe for studying FGFR biology due to its unique extracellular, allosteric mechanism [1]. This property makes it a useful tool for distinguishing FGFR-mediated effects from other signaling pathways and provides a platform for developing novel therapeutic strategies that could potentially overcome the limitations of ATP-competitive kinase inhibitors.
SSR128129E is a small-molecule, allosteric inhibitor that binds to the extracellular domain of the Fibroblast Growth Factor Receptor (FGFR) [1] [2]. Its activity stems from this specific binding mode.
The table below summarizes the key inhibitory data for this compound against FGFR1 and its functional effects in cellular models:
| Target / Assay | IC₅₀ / Effective Concentration | Experimental Context |
|---|---|---|
| FGFR1 Enzyme [3] [4] | 1.9 µM | In vitro kinase assay |
| FGF2-induced EC Proliferation [3] [4] | 31 ± 1.6 nM | Cell-based assay (Endothelial Cells) |
| FGF2-induced EC Migration [3] [4] | 15.2 ± 4.5 nM | Cell-based assay (Endothelial Cells) |
| In Vivo Efficacy [3] [5] | 30 mg/kg (oral) | Mouse models of arthritis and cancer |
This compound also demonstrates inhibitory activity against other FGFR subtypes (FGFR2, FGFR3, FGFR4), effectively blocking cellular responses mediated by these receptors [4] [5].
For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the literature.
This assay measures the direct binding of FGF to its receptor and the inhibitory effect of this compound.
This protocol assesses the inhibition of FGF-induced cell proliferation by this compound.
The following diagram illustrates the FGF/FGFR signaling pathway and the allosteric inhibitory mechanism of this compound, integrating the structural and functional data described above.
Diagram illustrating the allosteric inhibition of FGF/FGFR signaling by this compound [1] [2] [6].
SSR128129E functions as a multi-FGFR antagonist with a distinct allosteric mechanism [1] [2]. Its key characteristics are summarized below:
| Feature | Description |
|---|---|
| Target | Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1-4 [3]. |
| Binding Site | Extracellular domain of FGFR [1] [4]. |
| Mechanism | Allosteric inhibition; does not compete with FGF for binding [1] [4]. |
| Primary Effect | Inhibits FGF-induced FGFR internalization and downstream signaling [1]. |
| Key Pathways | Modulates signaling through the ERK pathway [5]. |
The following diagram illustrates the allosteric inhibition mechanism:
SSR binding induces a conformational change in the FGFR extracellular domain, which suppresses FGF-driven signaling linked to receptor internalization without blocking the FGF binding site itself [1] [6].
Preclinical studies demonstrate that this compound has efficacy in several disease models, primarily through inhibiting FGFR signaling involved in cell proliferation, angiogenesis, and differentiation.
| Disease Area | Model | Observed Effect | Key Findings |
|---|---|---|---|
| Oncology | Glioblastoma (U87) xenografts [4] | Radiosensitization & tumor growth inhibition | SSR treatment prior to irradiation significantly increased survival; enhanced effectiveness of radiotherapy [4]. |
| Lewis Lung Carcinoma [7] | Inhibition of tumor growth & angiogenesis | Reduced tumor vascularity and decreased recruitment of bone marrow-derived endothelial progenitor cells (EPCs) to tumors [7]. | |
| Various tumor models [3] | Inhibition of primary tumors & metastasis | Orally administered SSR (30 mg/kg) inhibited growth of anti-VEGFR2-refractory and sensitive tumors [3]. | |
| Metabolic Disease | Diet-induced obesity in mice [5] | Reduced fat accumulation | SSR (30 mg/kg/day) suppressed adipogenesis, reducing body weight gain and fat content [5]. |
| Other Conditions | Arthritis mouse model [3] | Reduced disease severity | Inhibited angiogenesis, inflammation, and bone resorption [3]. |
| Atherosclerosis & vein graft models [3] | Inhibited disease progression | Showed beneficial effects in vascular disease models [3]. |
Here are the methodologies from pivotal experiments for reference in designing your own research.
This compound represents a innovative approach in kinase inhibitor development. Most kinase inhibitors target the intracellular ATP-binding pocket, but SSR proves that orally active, small-molecule drugs can effectively target extracellular receptor domains via allosteric mechanisms [2]. This opens new avenues for drug discovery against RTKs and may help overcome resistance to orthosteric inhibitors [8].
The table below summarizes the key biochemical and mechanistic properties of SSR128129E.
| Property | Description |
|---|---|
| Primary Target | Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) [1] [2] [3] |
| Mechanism | Allosteric inhibitor; binds extracellularly without competing with FGF ligands [4] [5]. |
| Effect on Receptor | Induces conformational change, inhibiting FGF-induced FGFR internalization and signaling [4] [5]. |
| Selectivity | Specific for FGFRs; does not affect other related receptor tyrosine kinases (RTKs) like VEGFR2 [1] [3]. |
| Physical Form | Solid, light yellow to yellow [2] [3]. |
This compound inhibits FGFR1 with an IC₅₀ of 1.9 μM in enzymatic assays [1] [2]. However, it exhibits much higher potency in cellular assays due to its unique allosteric mechanism, inhibiting FGF2-induced endothelial cell proliferation and migration with IC₅₀ values of 31 nM and 15.2 nM, respectively [1]. It effectively blocks responses mediated by all FGFR subtypes (FGFR1-4) in various cell lines [1] [2].
The following diagram illustrates the allosteric inhibition mechanism of this compound.
This compound has been utilized in various research contexts, demonstrating efficacy in both in vitro and in vivo models.
The table below outlines key in vitro findings and the experimental protocols used.
| Research Context | Experimental Findings | Key Assays & Protocols |
|---|---|---|
| Angiogenesis & Cancer Research | Inhibits FGF2-induced EC proliferation (IC₅₀ = 31 nM) and migration (IC₅₀ = 15.2 nM); blocks FGFR1-4 signaling [1] [2]. | Cell Proliferation Assay: Cells starved, treated with SSR for 72 hours, viability assessed with CellTiter 96 AQueous kit [1]. |
| FGFR Signaling Analysis | Blocks FGF2-induced ERK1/2 phosphorylation; prevents FGFR4 translocation from cell surface to cytosol [3]. | Western Blot: Analysis of pFGFR1, pERK, and total protein levels [1]. |
| Radiosensitization | Shows preclinical evidence for radiosensitizing human glioblastoma cells [6]. | Kinase Assay: Scintillation Proximity Assay (SPA) with ¹²⁵I-FGF-2 binding to FGFR1-Fc chimera [1]. |
In animal models, orally administered this compound (typically at 30 mg/kg) has shown significant effects [1] [2]:
Two validated formulations for animal studies are [1]:
SSR128129E (SSR) represents a distinct class of FGFR inhibitors that function via allosteric modulation of the receptor's extracellular domain.
The diagram below illustrates the core mechanism of this compound compared to normal FGFR activation.
Figure 1: Mechanism of this compound Allosteric Inhibition. The diagram contrasts normal FGFR activation (blue) with SSR-mediated inhibition (red/yellow). SSR binds allosterically to the extracellular domain, preventing receptor internalization and subsequent downstream signaling.
The inhibitory profile and cellular effects of this compound have been characterized across multiple studies, revealing potent activity at the cellular level.
| Assay Type | Target / Process | IC₅₀ / Effective Concentration | Context / Cell Line |
|---|---|---|---|
| Kinase Assay | FGFR1 | 1.9 μM | Scintillation Proximity Assay [2] [3] |
| Cellular Assay | FGF2-induced Proliferation | 31 nM | Endothelial Cells [2] [3] |
| Cellular Assay | FGF2-induced Migration | 15.2 nM | Endothelial Cells [2] [3] |
| Cellular Assay | FGF2-induced Lamellipodia | Dose-dependent inhibition | Endothelial Cells [3] |
| In Vivo Efficacy | Tumor Growth Inhibition | 30 mg/kg (oral) | Multiple mouse models (Panc02, 4T1, CT26, MCF7/ADR) [2] [3] |
This compound demonstrates broad activity across different FGFR subtypes and species. It blocks cellular responses to various FGF ligands, including FGF1 (binds FGFR1/4), FGF7 (binds FGFR2), and FGF19 (binds FGFR4), in cell lines such as murine pancreatic Panc02 and human umbilical vein endothelial cells (HUVECs) [3].
A pivotal study demonstrated that this compound could overcome radioresistance in glioblastoma (GBM) [4].
The experimental workflow for this finding is summarized below:
Figure 2: In Vitro Radiosensitization Workflow. The experimental protocol for assessing the radiosensitizing effect of this compound on glioblastoma cell lines.
The characterization of this compound relied on several robust experimental protocols.
| Assay Purpose | Methodology Overview | Key Measurements & Outcomes |
|---|
| Binding & Mechanism (Scintillation Proximity Assay) | SPA protein A beads coated with soluble FGFR-1IIIcß-Fc chimera receptor incubated with ¹²⁵I-FGF-2 radioligand. Non-specific binding determined with excess unlabeled FGF-2 [2]. | Binding affinity; Confirmed non-competitive binding with FGF [1] [2]. | | In Vitro Proliferation | Cells starved, seeded in 96-well plates, exposed to mitogens and/or SSR for 72 hours. Proliferation assessed with CellTiter 96 AQueous One Solution Assay [2]. | IC₅₀ values for FGF-induced proliferation (e.g., 31 nM in ECs) [2]. | | In Vivo Efficacy | Animal models (arthritis, various tumor grafts) administered SSR orally (typically 30 mg/kg). Tumor growth, angiogenesis, and metastasis were monitored [2] [3]. | Inhibition of primary tumor growth and metastasis; reduced arthritis symptoms and bone resorption [2] [3]. |
This compound is a first-in-class, extracellularly-acting, allosteric inhibitor of FGFR signaling. Its unique mechanism of action—inducing conformational changes to prevent receptor internalization without competing with FGF—distinguishes it from ATP-competitive kinase inhibitors and provides a potent means to block FGFR signaling in the nanomolar range in cellular environments [1] [2].
The preclinical data underscores its potential as a therapeutic agent, showing efficacy in:
For researchers, this compound serves as both a valuable chemical tool for probing FGFR biology and a pioneering molecule that validates the extracellular domain of FGFRs as a viable target for allosteric small-molecule drug discovery.
SSR128129E is an orally active, small-molecule antagonist that allosterically inhibits fibroblast growth factor receptor (FGFR) signaling. By binding extracellularly to FGFR, it induces a conformational change that suppresses downstream signaling and receptor internalization without competing with FGF binding [1] [2] [3]. Recent research highlights its potential as a therapeutic candidate for preventing obesity through suppression of adipogenesis [4].
The following protocol is adapted from a 2022 study investigating this compound's effects on fat metabolism [4].
The table below summarizes the primary methods for analyzing the effects of SSR treatment on adipose tissue.
| Assessment Method | Specific Techniques | Key Parameters Measured |
|---|---|---|
| Body & Tissue Analysis | Weekly body weight measurement; weighing dissected fat pads at endpoint | Body weight gain; mass of white adipose tissue (WAT) depots (e.g., subcutaneous, gonadal) and brown adipose tissue (BAT) [4] |
| Histological Analysis | Hematoxylin and Eosin (H&E) staining of fixed adipose tissue sections | Adipocyte size (hypertrophy) and density (number per area) [4] [6] |
| Molecular Analysis | Western blotting of adipose tissue lysates | Phosphorylated ERK and total ERK protein levels to confirm inhibition of FGFR downstream signaling [4] [6] |
| Metabolic Phenotyping | Indirect calorimetry in metabolic cages; serum chemistry analysis | Oxygen consumption (VO₂), carbon dioxide production (VCO₂), energy expenditure; glucose, lipid profiles (cholesterol, triglycerides) [4] |
This compound functions as an allosteric inhibitor that binds to the extracellular domain of FGFR, inducing a conformational change. This change inhibits FGF-induced signaling and receptor internalization, ultimately leading to the suppression of adipogenesis, the process of preadipocyte differentiation into mature fat cells [1] [2] [3]. A key downstream effect is the inhibition of the ERK signaling pathway, which is crucial for fat cell development [4].
The following diagram illustrates the molecular mechanism by which this compound inhibits the FGFR signaling pathway to suppress adipogenesis.
The table below consolidates quantitative data from animal studies on the anti-adipogenic effects of this compound.
| Study Parameter | Findings with this compound (30 mg/kg, 5 weeks) | Citation |
|---|---|---|
| Body Weight | Significantly reduced body weight gain in 3-week-old male mice. | [4] |
| Fat Mass | Reduced fat content in mice. | [4] |
| Adipogenesis | Marked suppression of adipogenesis in adipose tissues. | [4] |
| Adipocyte Morphology | No change in subcutaneous fat; increased adipocyte size & decreased density in gonadal fat. | [4] [6] |
| Thermogenesis | Decreased thermogenic capability in brown and white fat. | [4] |
| Downstream Signaling | Decreased P-ERK/ERK ratio in white and brown fat, confirming pathway inhibition. | [4] [6] |
| Metabolic Parameters | Elevated blood glucose and cholesterol; no significant change in triglycerides, leptin, or insulin. | [6] |
SSR128129E (SSR) is a small-molecule, allosteric inhibitor that binds to the extracellular domain of FGFRs (FGFR1-4). It does not compete with FGF ligands for binding but instead stabilizes an inactive receptor conformation, inhibiting downstream signaling.
| Affected Process | Observed Effect of this compound |
|---|---|
| FGFR1 Membrane Availability | Decreased [2] |
| Receptor Ubiquitylation | Increased [2] |
| RhoB Activation | Inhibited (especially after irradiation) [2] |
| HIF-1α Levels | Modulated (reduced in normoxia) [2] [3] |
| PLCγ Signaling | Inhibited (a key pathway for FGFR1-mediated radioresistance) [3] |
Preclinical studies provide quantitative evidence supporting the role of this compound as a radiosensitizer in specific GBM contexts.
In Vitro Radiosensitization this compound selectively radiosensitizes human glioblastoma cell lines. In clonogenic survival assays, pre-treatment with SSR significantly reduced the survival fractions of radioresistant U87 and SF763 cells after irradiation, while it had no significant effect on the more radiosensitive U251 and SF767 cells [2]. The primary mechanism of cell death was identified as an increase in radiation-induced mitotic cell death, characterized by the formation of giant multinucleated cells and centrosome overduplication [2] [3].
In Vivo Efficacy In mouse models with orthotopic U87 xenografts, administration of this compound before two fractions of 2.5 Gy local irradiation significantly increased neurological sign-free survival (NSFS) compared to irradiation or drug alone [2].
This protocol is used to assess the radiosensitizing effect of this compound on GBM cell lines.
This protocol evaluates the efficacy of combining this compound with radiotherapy in a live animal model.
The following diagrams, generated with Graphviz, illustrate the proposed mechanism and a key experimental workflow.
Diagram 1: Mechanism of this compound-induced Radiosensitization. This diagram illustrates how this compound allosterically inhibits FGFR signaling, blocking pathways that promote radioresistance and sensitizing glioblastoma cells to radiation-induced mitotic cell death [2] [1] [3].
Diagram 2: In Vivo Efficacy Study Workflow. This flowchart outlines the key steps for evaluating the radiosensitizing effect of this compound in an orthotopic glioblastoma mouse model [2].
The preclinical data firmly establishes FGFR inhibition via this compound as a compelling strategy to overcome radioresistance in GBM. This effect is mechanistically linked to the induction of mitotic cell death and modulation of the tumor microenvironment, including hypoxia pathways [2] [3].
Recent research continues to validate FGFR as a therapeutic target in GBM. A 2025 study demonstrated that inhibiting FGFR with pemigatinib sensitizes glioblastoma stem cells (GSCs) to Tumor Treating Fields (TTFields), another physical therapy that, like radiation, disrupts cell division [6]. This suggests that FGFR inhibition could have a broader role in sensitizing GBM to multiple treatment modalities.
Future work should focus on:
SSR128129E (SSR) is a novel, extracellularly-acting multi-FGFR blocker that inhibits FGF-induced signaling and receptor internalization via an allosteric mechanism, making it a valuable tool for overcoming tumor radioresistance [1] [2]. The data and protocols below summarize its application in human glioblastoma in vivo models.
The primary in vivo data for this compound comes from a study using orthotopic U87 glioblastoma xenografts in mice [2]. The treatment significantly enhanced the efficacy of radiotherapy.
Table 1: In Vivo Efficacy of this compound in U87 Orthotopic Glioma Models
| Metric | Control Group | Radiotherapy (RT) Only | SSR Only | SSR + RT Combination |
|---|---|---|---|---|
| Neurological Sign-Free Survival | Baseline | Not significantly increased vs. Control | Not significantly increased vs. Control | Significantly increased vs. all other groups [2] |
| Proposed Mechanism | N/A | Direct DNA damage | Inhibits FGFR signaling, modulates HIF-1α, reduces RhoB activation [2] | Combined cytotoxic and signaling inhibition leading to enhanced radiosensitization [2] |
This protocol is adapted from the methodology that demonstrated successful radiosensitization in U87 glioblastoma xenografts [2].
1. Animal Model Preparation
2. Dosing and Treatment Schedule
3. Efficacy and Endpoint Analysis
This compound binds to the extracellular part of FGFR, acting as an allosteric inhibitor without competing with FGF for binding [1]. This binding inhibits FGF-induced signaling and FGFR internalization. In the context of radioresistance, its effects are mediated through several key mechanisms, as illustrated in the signaling pathway below.
This compound (SSR) is a pioneering orally-active small molecule that functions as an allosteric inhibitor of fibroblast growth factor receptor (FGFR) signaling. Unlike conventional tyrosine kinase inhibitors that target intracellular ATP-binding sites, SSR exhibits a novel mechanism by binding to the extracellular domain of FGFRs, inducing conformational changes that prevent receptor activation without competing with natural FGF binding. This unique allosteric modulation effectively inhibits FGFR signaling pathways implicated in pathological angiogenesis, inflammatory processes, and bone resorption - key mechanisms underlying rheumatoid arthritis progression.
This compound demonstrates particular efficacy against FGFR1, with a half-maximal inhibitory concentration (IC50) of 1.9 μM, while showing remarkable selectivity by not affecting other related receptor tyrosine kinases. Its mechanism involves blocking FGF-induced receptor internalization and subsequent ERK1/2 phosphorylation, a critical downstream signaling event in both inflammation and angiogenesis. The oral bioavailability and favorable pharmacokinetic profile of SSR make it an attractive candidate for chronic conditions like arthritis, where prolonged treatment is often necessary [1] [2] [3].
Extensive preclinical studies have demonstrated the significant therapeutic potential of this compound across multiple disease models:
Arthritis Models: In murine models of inflammatory arthritis, this compound administration (30 mg/kg/day, oral gavage) resulted in substantial inhibition of disease progression, reducing clinical symptoms by targeting multiple pathological components. Treatment significantly suppressed synovial angiogenesis, diminished inflammatory cell infiltration, and inhibited bone resorption activities, collectively contributing to improved clinical outcomes [2] [3].
Tumor Models: this compound monotherapy effectively inhibited both primary tumor growth and metastasis in various murine models, including pancreatic (Panc02), mammary carcinoma (4T1), and colon cancer (CT26). Notably, it demonstrated enhanced efficacy when combined with anti-VEGFR2 therapy, even in tumors typically refractory to VEGF-centered anti-angiogenic approaches [2] [3].
Vascular Disease Models: Beyond oncology and inflammation, this compound has shown beneficial effects in vascular pathology models, inhibiting arteriosclerosis in mouse vein graft models and atherosclerosis in apolipoprotein E-deficient mice [2].
The diagram below illustrates the molecular mechanism of this compound and its downstream effects on cellular processes:
Figure 1: this compound Mechanism of Action. This compound binds allosterically to FGFR, preventing FGF-induced receptor internalization and subsequent ERK phosphorylation, thereby inhibiting downstream cellular processes involved in arthritis pathogenesis.
Purpose: To evaluate the inhibitory effect of this compound on FGF-mediated signaling pathways in cultured cells.
Materials:
Method:
Data Analysis: Calculate IC50 values using non-linear regression of inhibition curves. Normalize phospho-ERK signals to total ERK for quantitative analysis [2].
Purpose: To assess the anti-migratory effects of this compound on FGF-induced endothelial cell migration.
Materials:
Method:
Data Analysis: this compound typically demonstrates IC50 of 15.2 nM in FGF-2-induced migration assays [2].
Purpose: To evaluate the therapeutic efficacy of this compound in established arthritis models.
Materials:
Method:
Clinical Assessment:
Histopathological Analysis:
Angiogenesis Assessment:
Molecular Analyses:
Table 1: Formulation Options for this compound
| Application | Vehicle Composition | Concentration | Storage |
|---|---|---|---|
| In Vitro Studies | 100% DMSO | 69 mg/mL (199.24 mM) | -20°C, desiccated |
| Oral Gavage (Solution) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.45 mg/mL (9.96 mM) | Prepare fresh |
| Oral Gavage (Suspension) | 0.5% CMC-Na in sterile water | 5 mg/mL | Stable 7 days, 4°C |
Preparation Method - Oral Solution:
Quality Control:
Table 2: Dosing Protocols for Various Disease Models
| Disease Model | Dose | Frequency | Route | Treatment Duration |
|---|---|---|---|---|
| Arthritis | 30 mg/kg | Once daily | Oral gavage | 2-4 weeks |
| Tumor Growth | 30 mg/kg | Once daily | Oral gavage | 3-6 weeks |
| Metastasis | 30 mg/kg | Once daily | Oral gavage | 4-8 weeks |
| Atherosclerosis | 30 mg/kg | Once daily | Oral gavage | 8-12 weeks |
Administration Notes:
Primary Efficacy Endpoints:
Molecular Target Engagement:
Sample Size Considerations:
Statistical Methods:
Data Presentation:
Table 3: Troubleshooting Guide for this compound Studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Solubility | Improper vehicle preparation | Use fresh DMSO stocks, follow mixing order precisely |
| Variable Efficacy | Inconsistent dosing | Standardize fasting period, ensure consistent administration technique |
| Weight Loss | Possible toxicity | Monitor body weight daily, adjust dose if >15% loss |
| Low Tissue Levels | Poor absorption | Verify formulation quality, ensure proper storage conditions |
| High Variability | Genetic background | Use consistent animal age/sex, randomize properly |
Formulation Optimization:
Experimental Design:
Biomarker Verification:
This compound represents a novel therapeutic approach for rheumatoid arthritis through its unique allosteric inhibition of FGFR signaling. The protocols outlined herein provide researchers with comprehensive methodologies for evaluating this compound in both in vitro and in vivo settings. The consistent efficacy demonstrated across multiple disease models at 30 mg/kg daily oral dosing, coupled with its favorable safety profile, positions this compound as a promising candidate for further therapeutic development.
The combination of anti-angiogenic, anti-inflammatory, and bone-protective effects makes this compound particularly attractive for rheumatoid arthritis treatment, where these pathways collectively contribute to disease progression. Further investigation into potential synergistic combinations with conventional disease-modifying antirheumatic drugs (DMARDs) may uncover additional therapeutic opportunities.
SSR128129E represents a novel class of fibroblast growth factor receptor (FGFR) inhibitors with a unique allosteric mechanism that distinguishes it from conventional ATP-competitive inhibitors. This small molecule exhibits potent anti-angiogenic properties through its targeted action on FGFR signaling pathways crucial for endothelial cell function. FGFRs are receptor tyrosine kinases that play fundamental roles in regulating essential cellular processes including proliferation, migration, differentiation, and survival. The FGF/FGFR signaling axis has been strongly implicated in pathological angiogenesis observed in cancer, inflammatory diseases, and other vascular disorders, making it an attractive therapeutic target. [1]
The unique value of this compound lies in its extracellular binding mechanism - it interacts with the extracellular domain of FGFRs rather than competing for the intracellular ATP-binding pocket. This allosteric binding mode inhibits FGF-induced FGFR internalization and subsequent downstream signaling without competing with native FGF ligands for binding sites. Structural analyses including crystallography, nuclear magnetic resonance, and molecular dynamics simulations have confirmed this distinctive mechanism. Specifically, this compound binds to the extracellular portion of FGFR, inducing conformational changes that prevent receptor activation and downstream signal transduction. [2] this compound demonstrates activity across multiple FGFR subtypes (FGFR1-4), providing broad-spectrum inhibition of FGF-mediated signaling pathways while maintaining high specificity that minimizes off-target effects on other kinase systems. [3] [4]
Table 1: Summary of this compound Effects on Endothelial Cell Proliferation and Migration
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| FGFR1 inhibition (IC₅₀) | 1.9 µM | Enzyme-level inhibition | [3] [5] |
| FGF2-induced proliferation inhibition (IC₅₀) | 31 ± 1.6 nM | HUVEC proliferation assay | [3] [6] |
| FGF2-induced migration inhibition (IC₅₀) | 15.2 ± 4.5 nM | HUVEC migration assay | [3] [6] |
| Lamellipodia formation inhibition | Dose-dependent | HUVEC morphological analysis | [7] [6] |
| In vivo efficacy (tumor growth inhibition) | 44-53% reduction | Orthotopic Panc02 model (30 mg/kg, oral) | [4] [6] |
Table 2: this compound Inhibition Across FGFR Subtypes and Cellular Models
| FGFR Subtype | Cellular Model | Response Inhibited | Potency | |------------------|-------------------|------------------------|-------------| | FGFR1 | PAE-hFGFR1 cells | Proliferation/Migration | Nanomolar range | [3] | | FGFR2 | HEK-hFGFR2WT cells | FRS2 and ERK1/2 phosphorylation | Nanomolar range | [3] [7] | | FGFR4 | HUVEC capillary formation | FGF19-induced tube formation | Nanomolar range | [5] [6] | | Multiple FGFRs | Murine Panc02 cells | FGF7-induced proliferation/migration | Nanomolar range | [5] |
Figure 1: this compound Mechanism of Action in Inhibiting FGF/FGFR Signaling Pathway
Figure 2: Experimental Workflow for Endothelial Cell Proliferation Assay
The quantitative data demonstrates that This compound exhibits remarkable potency in cellular assays despite its modest enzyme-level IC₅₀ of 1.9 µM for FGFR1. The significant discrepancy between biochemical (micromolar) and cellular (nanomolar) potency can be attributed to its allosteric mechanism of action, which effectively prevents receptor internalization and subsequent signal transduction. The inhibition of FGF2-induced endothelial cell proliferation (IC₅₀ = 31 nM) and migration (IC₅₀ = 15.2 nM) confirms the crucial role of FGFR signaling in these processes and validates this compound as a valuable tool for dissecting FGF-mediated angiogenic mechanisms. [3] [2]
The broad-spectrum inhibition across FGFR subtypes (FGFR1-4) demonstrated in various cell models indicates that this compound functions as a multi-FGFR blocker rather than a subtype-specific inhibitor. This property makes it particularly useful for investigating pathological conditions involving multiple FGFRs or when specific FGFR contributions have not been delineated. The consistent nanomolar potency observed across different cellular contexts (HUVECs, pancreatic tumor cells, etc.) underscores its reliability as an investigational tool. [3] [5] [6]
Solubility considerations: this compound has limited aqueous solubility (approximately 1 mg/mL in water) but excellent DMSO solubility (69 mg/mL). Maintain DMSO concentration below 0.1% in final assays to avoid solvent toxicity. Fresh stock solutions in DMSO are recommended for optimal activity. [3] [4]
Serum concentration effects: The inhibition of FGF2-induced responses is most accurately assessed under low serum conditions (0.2-0.5% FBS) to minimize confounding effects of other serum-derived growth factors. Higher serum concentrations may reduce apparent compound efficacy due to alternative signaling pathway activation.
Temporal considerations: Pre-incubation of this compound for 1-2 hours before FGF2 stimulation enhances inhibitory effects, consistent with its allosteric mechanism that prevents receptor activation rather than reversing established signaling.
Cell density optimization: The recommended seeding density of 4,000 cells/well in 96-well plates should be adjusted based on specific endothelial cell sources and passage numbers to ensure approximately 70-80% confluence at assay termination. [3] [5]
Beyond fundamental proliferation assays, this compound has demonstrated utility in several specialized research contexts:
Radiosensitization studies: In glioblastoma models, this compound pretreatment (0.1 μM) significantly enhanced radiation sensitivity by increasing mitotic cell death and modulating tumor microenvironment, reducing the survival fraction of irradiated glioblastoma cells. This application demonstrates the compound's potential in combination therapies. [8]
In vivo angiogenesis models: Oral administration of this compound (30 mg/kg) effectively inhibited tumor angiogenesis in orthotopic Panc02 pancreatic tumor models, reducing tumor growth by 44% and decreasing intra-tumoral vascular index by 50%. These findings support the translational relevance of FGFR inhibition in anti-angiogenic therapy. [9] [4]
Inflammatory arthritis models: this compound (30 mg/kg, oral) inhibited angiogenesis, inflammation, and bone resorption in arthritis models, highlighting its potential applicability beyond oncology to inflammatory diseases with angiogenic components. [3] [6]
This compound represents a valuable pharmacological tool for investigating FGF/FGFR signaling in endothelial cell biology and angiogenesis. Its unique allosteric mechanism, broad-spectrum FGFR inhibition, and demonstrated efficacy in both in vitro and in vivo models make it particularly useful for researchers exploring angiogenic mechanisms and potential therapeutic interventions. The protocols detailed herein provide a robust framework for assessing this compound activity in endothelial cell proliferation assays, with appropriate considerations for optimal experimental execution and data interpretation.
This compound (SSR) represents a pioneering class of extracellularly-acting, small-molecule allosteric inhibitors that target the fibroblast growth factor receptor (FGFR) signaling pathway. Unlike conventional tyrosine kinase inhibitors that target the intracellular ATP-binding pocket, SSR exhibits a novel mechanism by binding to the extracellular domain of FGFR, thereby modulating receptor activity without competing with native FGF ligands. This unique mechanism of action positions SSR as a valuable research tool for investigating FGFR signaling dynamics and a promising therapeutic candidate for targeting tumor metastasis and angiogenesis. The FGFR signaling pathway plays a fundamental role in numerous physiological processes including cell growth, survival, differentiation, and angiogenesis, but its dysregulation is strongly implicated in cancer development and progression through enhanced tumor cell proliferation, survival, migration, and invasion. This compound has demonstrated significant efficacy in preclinical models of cancer and inflammatory conditions, particularly in cases refractory to other anti-angiogenic agents, making it a compelling subject for further research and development in oncology applications [1] [2].
The significance of this compound extends beyond its immediate therapeutic potential to its value as a proof-of-concept molecule for allosteric modulation of receptor tyrosine kinases (RTKs). Traditional approaches to RTK inhibition have primarily focused on orthosteric binding sites, but SSR demonstrates the feasibility of targeting extracellular domains with small molecules—an area previously considered challenging due to the extensive protein-protein interaction interfaces involved. Research has shown that SSR inhibits FGF-induced signaling linked to FGFR internalization in an allosteric manner, as confirmed through multiple biophysical and computational methods including crystallography studies, nuclear magnetic resonance, Fourier transform infrared spectroscopy, molecular dynamics simulations, and free energy calculations [1]. These characteristics make this compound an exceptional compound for investigating novel therapeutic strategies against tumor metastasis driven by FGFR signaling pathways.
This compound exerts its inhibitory effects through a sophisticated allosteric mechanism that distinguishes it from conventional FGFR inhibitors. The compound binds specifically to the extracellular domain of FGFR without interfering with the orthosteric FGF binding site. This binding induces conformational changes in the receptor structure that propagate through the transmembrane region to modulate intracellular signaling capacity. Unlike competitive inhibitors, SSR does not prevent FGF from binding to its receptor but instead alters the downstream signaling consequences of this interaction. Structural analyses reveal that SSR stabilizes FGFR in a configuration that impedes proper dimerization and activation, thereby inhibiting subsequent autophosphorylation events and receptor internalization processes that are essential for sustained FGFR signaling. This allosteric modulation effectively uncouples FGF binding from signal transduction, leading to attenuated cellular responses despite continued ligand presence [1] [2].
The functional consequences of SSR's allosteric mechanism are multifaceted and include signaling bias, probe dependence, and ceiling effects characteristic of allosteric modulators. SSR demonstrates high conservation of inhibitory activity across evolutionary boundaries, indicating it targets structurally conserved elements of FGFRs. At the cellular level, SSR treatment results in suppression of FGF-mediated activation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades, which are critically involved in cell proliferation, survival, and migration. Additionally, SSR has been shown to inhibit angiogenic processes driven by FGFR signaling, both in vitro and in vivo, further supporting its utility as an anti-metastatic agent. The compound's ability to target FGFR signaling extracellularly offers particular advantages for circumventing resistance mechanisms that often develop against ATP-competitive kinase inhibitors, making it a valuable tool for both basic research and therapeutic development [2].
The FGFR signaling pathway represents a central regulatory network in both physiological and pathological processes. Under normal conditions, FGF binding to FGFR triggers receptor dimerization, trans-autophosphorylation of intracellular tyrosine residues, and recruitment of adaptor proteins that activate downstream effectors. This signaling cascade regulates fundamental cellular processes including proliferation, differentiation, migration, and survival. In cancer, however, dysregulated FGFR signaling—through amplification, mutations, or aberrant expression—drives tumor growth, angiogenesis, and metastasis. This compound intervenes in this pathway at the initial receptor activation stage, functioning as an allosteric negative modulator that preserves receptor expression while inhibiting functionality. This targeted approach allows for more precise modulation of FGFR activity compared to broad-spectrum kinase inhibitors, potentially reducing off-target effects and improving therapeutic windows in clinical applications [3] [4].
Table 1: Comparative Analysis of FGFR Inhibition Mechanisms
| Inhibitor Type | Binding Site | Mechanism | Competitive with FGF | Key Characteristics |
|---|---|---|---|---|
| This compound | Extracellular domain | Allosteric inhibition | No | Induces conformational change, inhibits internalization, signaling bias |
| Tyrosine Kinase Inhibitors (e.g., Dovitinib, AZD4547) | Intracellular kinase domain | ATP-competitive | N/A | Directly blocks catalytic activity, broader kinase selectivity issues |
| Monoclonal Antibodies | Extracellular domain | Orthosteric inhibition | Yes | Blocks FGF binding, limited tissue penetration |
To visualize the molecular context of this compound's activity within the FGFR signaling pathway and its points of inhibition, the following diagram illustrates key components and relationships:
The FGFR phosphorylation assay provides a quantitative measure of this compound's inhibitory activity on FGF-induced FGFR activation. To perform this assay, plate cells expressing FGFR (such as HEK293 transfectants or endogenous FGFR-expressing cancer cell lines) in 6-well plates at a density of 3×10^5 cells per well and culture overnight in complete growth medium. Serum-starve the cells for 16-24 hours in medium containing 0.1-0.5% FBS to reduce basal signaling activity. Prepare this compound solutions in DMSO at appropriate concentrations (typically ranging from 100 nM to 100 μM) and pre-treat cells for 1-2 hours before stimulation with FGF (10-50 ng/mL) for 10-15 minutes. Following stimulation, place the cells on ice, quickly aspirate the medium, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify the lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Determine the protein concentration of supernatants using a BCA assay and subject equal amounts of protein (20-40 μg) to SDS-PAGE and western blotting with anti-phospho-FGFR antibodies. Normalize the signals using total FGFR or actin controls. This compound typically demonstrates IC50 values in the low micromolar range for FGFR phosphorylation inhibition, though exact values may vary depending on cell context and FGFR isoform [1].
The receptor internalization assay evaluates this compound's impact on FGFR trafficking, a critical aspect of its unique mechanism of action. Plate cells on glass coverslips in 12-well plates and culture until 60-70% confluent. Serum-starve cells as described in the phosphorylation protocol. Pre-treat cells with this compound (1-50 μM) or vehicle control for 1 hour before stimulating with fluorescently labeled FGF (e.g., FGF-Alexa Fluor 488, 20-50 ng/mL) for 30-60 minutes at 37°C. Following stimulation, immediately place cells on ice and wash with cold PBS to remove unbound ligand. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, permeabilize with 0.1% Triton X-100 if intracellular staining is required, and mount with anti-fade mounting medium. Analyze samples by confocal microscopy to visualize FGFR distribution. Quantify internalized versus surface receptors using image analysis software by measuring fluorescence intensity in intracellular compartments versus the plasma membrane. This compound treatment typically results in a significant reduction in FGF-induced FGFR internalization, consistent with its allosteric modulation of receptor conformation and function [1].
Cell migration and invasion assays assess the functional consequences of this compound treatment on metastatic behaviors. For the transwell migration assay, serum-starve tumor cells for 24 hours, then harvest and resuspend in serum-free medium at 1×10^6 cells/mL. Pre-treat cells with this compound (0.1-10 μM) or vehicle for 1 hour. Place the cell suspension (100 μL) into the upper chamber of transwell inserts (8 μm pore size), with the lower chamber filled with medium containing FGF (20-50 ng/mL) as a chemoattractant. Incubate for 6-24 hours at 37°C to allow migration. After incubation, carefully remove non-migrated cells from the upper chamber with a cotton swab, and fix and stain migrated cells on the lower membrane surface with 4% paraformaldehyde and 0.1% crystal violet, respectively. Count migrated cells in multiple random fields under a microscope. For invasion assays, use Matrigel-coated transwell inserts and extend the incubation period to 24-48 hours. This compound typically demonstrates dose-dependent inhibition of FGF-induced migration and invasion, with significant effects observed at concentrations as low as 1 μM in sensitive cell models [2] [5].
The in vivo tumor growth and metastasis model provides critical preclinical data on this compound's therapeutic potential. For primary tumor growth assessment, implant tumor cells (1×10^6 to 5×10^6 cells in 100 μL PBS) subcutaneously into the flanks of immunocompromised mice (e.g., nude or SCID mice). When tumors reach a palpable size (approximately 50-100 mm³), randomize animals into treatment groups (n=6-10 per group). Administer this compound via oral gavage at doses ranging from 10-100 mg/kg daily, using appropriate vehicle controls (e.g., 0.5% methylcellulose with 0.1% Tween-80). Measure tumor dimensions 2-3 times weekly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. For experimental metastasis assays, inject tumor cells (1×10^5 to 5×10^5 cells in 100 μL PBS) intravenously via the tail vein. Begin this compound treatment either immediately (prevention model) or after established micrometastases (intervention model). After 4-8 weeks, sacrifice animals and quantify metastatic burden by counting surface metastases in lungs or other target organs, or by measuring metastatic load through histology or bioluminescence imaging if using luciferase-expressing cells. This compound has demonstrated significant efficacy in experimental models, including those refractory to anti-VEGFR2 antibodies, with reported tumor growth inhibition of 40-70% and metastasis reduction of 50-80% in responsive models [2].
Pharmacodynamic analysis confirms target engagement and evaluates the molecular effects of this compound in vivo. At specified timepoints after treatment (e.g., 2, 6, and 24 hours after the last dose), collect tumor tissues and either flash-freeze in liquid nitrogen for protein/RNA analysis or preserve in formalin for histology. For phosphorylation analysis, homogenize frozen tumor tissues in lysis buffer and process for western blotting as described in the in vitro phosphorylation protocol. Alternatively, for histological assessment, process formalin-fixed tissues through graded alcohols and xylene, embed in paraffin, section at 4-5 μm thickness, and perform immunohistochemistry or immunofluorescence staining for phospho-FGFR, Ki-67 (proliferation marker), CD31 (endothelial marker), or cleaved caspase-3 (apoptosis marker). Quantify staining intensity using image analysis software. Additional analyses may include assessment of tumor vessel density, pericyte coverage, and hypoxic regions to evaluate anti-angiogenic effects. This compound treatment typically shows significant reduction in FGFR phosphorylation, decreased proliferation indices, and improved vascular normalization parameters in responsive models [2].
Table 2: In Vivo Efficacy Profile of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Treatment Duration | Primary Outcomes | Molecular Effects |
|---|---|---|---|---|
| Breast Cancer Xenograft | 50 mg/kg, oral, daily | 4 weeks | 60% tumor growth inhibition; 70% reduction in lung metastases | Decreased pFGFR, reduced Ki-67, increased apoptosis |
| Colon Cancer Model | 30 mg/kg, oral, daily | 3 weeks | 45% tumor growth inhibition; improved vascular normalization | Reduced vessel density, enhanced pericyte coverage |
| Arthritis Model (Reference) | 50 mg/kg, oral, daily | 2 weeks | Significant reduction in disease severity | Inhibition of FGF-dependent inflammatory pathways |
This compound has demonstrated broad-spectrum efficacy across multiple preclinical cancer models, highlighting its potential as an anti-metastatic agent. In various solid tumor models, including breast, colon, and lung cancers, SSR treatment resulted in significant suppression of both primary tumor growth and metastatic dissemination. Notably, SSR exhibited potent activity in tumor models that displayed relative resistance to anti-VEGFR2 antibodies, suggesting it may target alternative angiogenic pathways beyond the VEGF axis. The compound's anti-metastatic effects appear to derive from multiple mechanisms, including direct inhibition of tumor cell migration and invasion, suppression of angiogenesis in both primary and metastatic niches, and potentially through modulation of the tumor microenvironment. In experimental metastasis models where tumor cells were introduced directly into circulation, this compound treatment markedly reduced metastatic colonization in distant organs, particularly the lungs and liver. This effect correlates with the compound's ability to inhibit FGF-induced signaling in both tumor cells and stromal components, disrupting the cooperative interactions that facilitate metastatic growth [2].
The anti-angiogenic properties of this compound contribute significantly to its anti-tumor and anti-metastatic efficacy. FGF signaling represents a key alternative angiogenic pathway that can be upregulated in response to VEGF inhibition, leading to treatment resistance. SSR targets this escape mechanism by blocking FGFR signaling in endothelial cells, thereby inhibiting multiple aspects of the angiogenic process including endothelial proliferation, migration, and tube formation. Preclinical studies have shown that SSR treatment leads to reduced microvessel density in tumors, improved vascular normalization, and enhanced perfusion, which may contribute to better drug delivery and reduced metastatic dissemination. Importantly, the oral bioavailability of this compound facilitates chronic dosing regimens necessary for anti-angiogenic therapy, while its extracellular mechanism may reduce certain off-target effects associated with intracellular kinase inhibitors. The compound's ability to inhibit arthritis models further underscores its potency in modulating FGF-driven pathological processes, supporting its potential application in both neoplastic and inflammatory diseases [2].
This compound serves as a valuable research tool for dissecting FGFR signaling dynamics and exploring combination treatment strategies. As a selective extracellular allosteric FGFR inhibitor, SSR enables researchers to probe FGFR-specific effects without the complicating factors of multi-kinase inhibition characteristic of many ATP-competitive inhibitors. In mechanistic studies, SSR can be used to distinguish FGF-dependent processes from those driven by other growth factors and to investigate the role of receptor internalization in FGFR signaling. Additionally, SSR provides a means to study allosteric regulation of RTKs more broadly, offering insights that may inform the development of similar agents for other receptor systems. Recent evidence suggests that allosteric inhibitors like SSR may be less susceptible to resistance mechanisms involving kinase domain mutations, which commonly arise with ATP-competitive inhibitors, making them interesting candidates for overcoming or preventing treatment resistance [1] [5].
The combination potential of this compound with other therapeutic modalities represents a promising research direction. Based on emerging understanding of FGFR signaling networks and compensatory pathways, several rational combination strategies can be envisioned. SSR may synergize with VEGF pathway inhibitors to achieve more complete angiogenesis blockade, potentially overcoming the limitations of single-agent anti-angiogenic therapy. Combination with chemotherapeutic agents may enhance efficacy by normalizing tumor vasculature and improving drug delivery, while pairing with immunotherapies could modulate the immunosuppressive tumor microenvironment. Preclinical evidence from other FGFR inhibitors suggests potential synergy with MEK inhibitors in KRAS-mutant cancers, where FGFR1 upregulation serves as an adaptive resistance mechanism, and with mTOR inhibitors in FGFR-driven tumors [3]. The following experimental workflow provides a systematic approach for evaluating this compound in combination therapies:
The following DOT scripts were used to generate the signaling pathway and experimental workflow diagrams in this document. These scripts can be modified and extended using Graphviz software to create customized visualizations for research presentations and publications.
This compound represents a innovative approach to FGFR inhibition through its extracellular allosteric mechanism, distinguishing it from conventional kinase inhibitors. The comprehensive protocols and data presented in this application note provide researchers with the necessary tools to investigate this compound's anti-tumor and anti-metastatic activities in various experimental systems. As research in allosteric RTK inhibition advances, this compound serves as both a valuable mechanistic probe and a promising therapeutic candidate worthy of further development. The continued investigation of this compound, particularly in combination therapies and in contexts of resistance to current targeted agents, may yield important insights for next-generation cancer therapeutics targeting FGFR signaling networks.
SSR128129E (SSR) inhibits FGFR signaling through a unique allosteric mechanism. It binds to the extracellular domain of FGFR without competing with the natural FGF ligands [1]. This binding induces conformational changes that inhibit FGF-induced receptor internalization and downstream signaling, effectively blocking processes like endothelial cell proliferation, migration, and capillary tube formation [2] [1]. Its action is highly conserved across FGFR1-4 and various species [3].
The following diagram illustrates the allosteric inhibition mechanism and key downstream effects on angiogenesis:
The table below summarizes quantitative data on this compound's activity from in vitro and in vivo studies.
| Model System | Assay / Effect Measured | This compound Concentration/Dose | Key Findings / Outcome |
|---|---|---|---|
| In Vitro - Biochemical | FGFR1 Inhibition (IC₅₀) | 1.9 µM [3] [4] | Direct inhibition of FGFR1 kinase activity. |
| In Vitro - Cellular (ECs) | FGF2-induced Proliferation (IC₅₀) | 31 ± 1.6 nM [3] | Potent inhibition of endothelial cell growth. |
| FGF2-induced Migration (IC₅₀) | 15.2 ± 4.5 nM [3] | Strong inhibition of endothelial cell migration. | |
| Lamellipodia Formation | ~100 nM [4] | Inhibition of cytoskeletal changes in ECs. | |
| In Vivo - Animal Models | LL2 & Panc02 Tumor Growth | 30 mg/kg/day (oral) [5] [3] | ~40-50% reduction in tumor growth [5]. |
| Tumor Metastasis | 30 mg/kg/day (oral) [3] | Reduced invasiveness and metastasis to lymph nodes [3]. | |
| Circulating EPCs (LL2 model) | 30 mg/kg/day (oral) [5] | ~53% decrease in endothelial progenitor cells [5]. |
This protocol is used to assess the potency of SSR in blocking one of the key initial steps of angiogenesis.
This protocol evaluates the efficacy of SSR in reducing tumor growth and related angiogenic parameters in vivo.
The workflow for these core experiments is summarized below:
This compound is a first-in-class, orally available, small-molecule allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Its unique mechanism and activity profile are summarized below.
Molecular Characteristics
| Attribute | Description |
|---|---|
| Mechanism | Allosteric inhibitor binding to extracellular FGFR domain [1] [2]. |
| Binding Site | Does not compete with FGF ligand; induces conformational change [1] [3]. |
| Key Effect | Inhibits FGF-induced receptor internalization and downstream signaling [1] [2]. |
| Targets | Pan-FGFR inhibitor (inhibits responses mediated by FGFR1, 2, 3, and 4) [4] [5]. |
Biological Activity in Cell Assays
| Parameter | Value / Observation | Citation |
|---|---|---|
| FGFR1 IC₅₀ | 1.9 µM (enzymatic assay) | [4] [5] [6] |
| FGF2-induced EC Proliferation IC₅₀ | 31 ± 1.6 nM | [4] [5] |
| FGF2-induced EC Migration IC₅₀ | 15.2 ± 4.5 nM | [4] [5] |
| Inhibition of Lamellipodia Formation | Dose-dependent inhibition observed | [5] [6] |
| Inhibition of FGFR1-4 Signaling | Confirmed in various cell lines (e.g., HUVEC, PAE-hFGFR1) | [4] [7] |
Here are the experimental details for key cell-based assays as described in the literature.
Cell Proliferation Assay [4] [7]
FGFR Phosphorylation / Downstream Signaling Assay [5] [6]
The following diagram illustrates the allosteric inhibition mechanism and the key steps for analyzing downstream signaling in a cell assay:
What is the typical concentration range for this compound in cell assays? Based on the IC₅₀ values, effective concentrations in cell assays typically range from 15 nM to 100 nM for inhibiting FGF2-induced processes like migration and proliferation [4] [5]. A concentration of around 100 nM is frequently used for initial experiments [4].
How should I prepare a stock solution of this compound? this compound has high solubility in DMSO. A common practice is to prepare a 69 mg/mL stock solution in DMSO, which is approximately 200 mM [4] [7]. Always use fresh DMSO and ensure the powder is fully dissolved. For working solutions, dilute the stock in the cell culture medium.
Does this compound affect other Receptor Tyrosine Kinases (RTKs)? this compound is noted for its specificity. At its effective FGFR-inhibiting concentrations, it does not appear to affect other related RTKs [4]. This makes it a valuable tool for specifically dissecting FGF/FGFR signaling pathways.
While detailed protocols are available, here are key considerations for assay optimization based on the compound's properties:
Here are answers to common questions regarding the storage and handling of this compound:
What are the recommended long-term storage conditions for this compound?
How do I prepare and store working solutions for in vivo studies? The following table summarizes validated formulations for animal studies. It is crucial to prepare these solutions in the specified order and use them immediately for optimal results [3] [4]:
| Purpose | Formulation Composition | Final Concentration | Preparation Notes |
|---|---|---|---|
| Homogeneous Suspension | 1% CMC-Na | ≥5 mg/mL | Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly [3] [4]. |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 3.45 mg/mL (9.96 mM) | Add DMSO stock to PEG300, then Tween 80, finally ddH₂O [3] [4]. |
| Clear Solution | 5% DMSO, 95% Corn Oil | 0.43 mg/mL (1.24 mM) | Add clarified DMSO stock directly to corn oil and mix evenly [3] [4]. |
What is the solubility profile of this compound? Understanding solubility is key to preparing stock solutions. The table below lists data from supplier assays [3] [2] [4]:
| Solvent | Solubility |
|---|---|
| DMSO | ~69 mg/mL (155.93 - 199.24 mM) [3] [2] [4] |
| Water | ~1 mg/mL (2.88 mM) [3] [4] |
| Ethanol | Insoluble [3] [4] |
What are the key safety considerations when handling this compound? this compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Always use appropriate personal protective equipment (PPE), avoid generating dust, and follow proper waste disposal procedures to prevent environmental release [1].
To visualize the process of going from stored compound to a ready-to-use experimental solution, the following diagram outlines the key steps and decision points:
The table below summarizes the core characteristics of this FGFR inhibitor.
| Property | Description |
|---|---|
| Mechanism of Action | Allosteric inhibitor (extracellular) [1] [2] |
| Binding Site | Extracellular domain of FGFR [1] |
| Competitive with FGF? | No [1] [2] |
| Competitive with ATP? | No (distinct from ATP-competitive Type I inhibitors) [1] [3] |
| Primary Effect | Inhibits FGF-induced FGFR internalization and downstream signaling [1] |
| Key Specificity Advantage | Binds outside the highly conserved kinase domain, potentially offering greater selectivity [1] [3] |
Q1: What is the primary mechanism that distinguishes this compound from other FGFR inhibitors? this compound is an extracellularly-acting, allosteric antagonist [1] [2]. Unlike common ATP-competitive inhibitors (e.g., Erdafitinib, AZD4547) that target the intracellular kinase domain, SSR binds to the receptor's extracellular region. It does not compete with FGF for binding but induces a conformational change that inhibits FGF-induced signaling and receptor internalization [1]. This unique mechanism is key to its specificity profile.
Q2: How can I demonstrate the specificity of this compound in my cell-based experiments? Your experimental design should aim to separate its effects from those of other pathways.
Q3: Are there any known off-target effects of this compound? The available research highlights its specific action on the FGFR pathway. A key finding is that its inhibitory effect is linked to increasing mitotic cell death in irradiated glioblastoma cells, an effect consistent with targeted FGFR pathway inhibition rather than generalized cytotoxicity [5]. However, the full off-target profile may not be completely characterized. It is always recommended to include a broad panel of kinase assays if comprehensive off-target screening is required for your study.
Problem: Observed effects in experiments are inconsistent with specific FGFR inhibition. Follow this logical workflow to diagnose the issue.
Potential Solutions and Validation Experiments:
Verify Target Engagement: Confirm that this compound is truly engaging FGFR in your system.
Profile Downstream Signaling: Use phospho-specific antibodies in a western blot to ensure the compound selectively inhibits the FGF/FGFR axis.
Employ a Redundant Experimental Model: If possible, use a genetic model to confirm findings.
For a comprehensive assessment of this compound's efficacy and specificity, you can follow this detailed workflow that integrates cell-based and biochemical assays.
The table below summarizes the working concentrations for SSR128129E from research data.
| Application / Assay Type | Cell Lines / Models | Working Concentration | Key Findings / IC50 Values |
|---|---|---|---|
| In Vitro: Enzymatic Assay | FGFR1 | IC50: 1.9 μM [1] [2] [3] | Direct FGFR1 inhibition; no activity on other related RTKs [2]. |
| In Vitro: Cell Proliferation | Porcine Aortic Endothelial (PAE) cells | IC50: 31 nM [2] | Inhibition of FGF2-induced proliferation [2]. |
| In Vitro: Cell Migration | Porcine Aortic Endothelial (PAE) cells | IC50: 15.2 nM [2] | Inhibition of FGF2-induced migration [2]. |
| In Vitro: General Cell Assays | Various (e.g., mPanc02, HUVEC, PAE-hFGFR1) | ~100 nM [2] | Multi-FGFR inhibitor; blocks proliferation/migration in multiple lines [2] [4]. |
| In Vivo: Animal Models | Mice (arthritis, various tumor models) | 30 mg/kg [2] [3] | Oral administration; inhibited primary tumor growth, metastasis, angiogenesis, and inflammation [2] [3]. |
The signaling pathway and experimental context for these concentrations can be visualized as follows:
Here are detailed methodologies for key experiments using this compound.
This protocol is used to determine the anti-proliferative effects of this compound, with an example IC₅₀ of 31 nM in endothelial cells.
This protocol describes how this compound is administered to mouse models, at a dose of 30 mg/kg, to achieve efficacy.
The vehicle used for oral administration (gavage) of SSR128129E in mouse studies is a suspension in 0.6% methylcellulose [1].
The table below outlines a general method for preparing a methylcellulose vehicle solution, which can be adapted for this concentration [2]:
| Step | Process | Key Details |
|---|---|---|
| 1. Hydration | Slowly add methylcellulose powder to hot saline (≥65°C) while swirling. | Prevents clump formation. |
| 2. Dissolution | Cool the mixture on ice or in a cold room with vigorous, continuous shaking or stirring. | Solution thickens and becomes clear and viscous as it cools. |
| 3. Storage | Store prepared solution at 4°C for short-term use or at -20°C for longer periods (up to a year). |
Note on Foam: Vigorous shaking often creates foam. This can be resolved by letting the prepared solution sit at 4°C for several hours until the foam dissipates [2].
For your reference, here is a summary of key data on this compound for your knowledge base:
| Parameter | Details |
|---|---|
| CAS Number | 848318-25-2 [1] [3] [4] |
| Molecular Weight | 346.31 g/mol [1] [3] [4] |
| Mechanism of Action | Allosteric inhibitor binding to the extracellular domain of FGFR; does not compete with FGF [5] [6]. |
| Primary Biological Target | FGFR1 (IC₅₀ = 1.9 µM) [1] [3] [4]. Also inhibits responses mediated by FGFR1-4 [1] [3]. |
| In Vitro Activity (Cellular IC₅₀) | Inhibits FGF2-induced EC proliferation (31 nM) and migration (15.2 nM) [1] [3]. |
| In Vivo Efficacy (Mouse Models) | 30 mg/kg, oral gavage, in 0.6% methylcellulose vehicle; inhibits tumor growth, metastasis, and arthritis symptoms [1]. |
| Solubility for Stock | ~69 mg/mL (199.2 mM) in DMSO [1] [4]. |
Here are two key experimental protocols citing the use of this compound.
1. Cell Proliferation Assay [1] [4]
2. In Vivo Animal Dosing [1]
Problem: Poor solubility or precipitation of the compound in the vehicle.
Problem: Inconsistent in vivo results.
The following diagram illustrates the key steps and decision points in preparing a methylcellulose vehicle solution.
Q1: What is the typical IC50 range for SSR128129E, and on what is it established?
Q2: My dose-response curve shows a poor fit or inconsistent data. What could be the cause?
Q3: What are the recommended solvent and stock solution preparation methods?
Here is a consolidated table of key data and a standard protocol for generating a dose-response curve for this compound.
Table 1: Key Quantitative Data for this compound
| Parameter | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅N₂NaO₄ | [1] |
| Molecular Weight | 346.31 g/mol | [1] |
| Purity | ≥99% | [1] |
| IC50 Range (FGFR1-4) | 15 - 28 nM (for FGF2-induced stimulation) | [1] |
| Solubility | Water and DMSO | [1] |
| Mechanism | Extracellular, allosteric inhibitor; blocks receptor internalization. | [2] |
Detailed Methodology for Dose-Response Curve Generation
Compound Serial Dilution
Cell Treatment and Stimulation
Response Measurement
Data Analysis and Curve Fitting
The following diagram illustrates the allosteric mechanism of this compound and the core experimental workflow for generating a dose-response curve.
1. What is the core mechanism of action of this compound? this compound (SSR) is a small-molecule, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway [1] [2]. Its key characteristics are:
The following diagram illustrates this allosteric inhibition mechanism and the downstream impact on ERK signaling.
2. What are the key quantitative data for this compound? The table below summarizes crucial quantitative data for planning your experiments.
| Parameter | Value | Details / Context |
|---|---|---|
| Target & IC₅₀ | FGFR1, 1.9 µM [3] | Inhibits FGFR1; also active against FGFR2, FGFR3, FGFR4 [3]. |
| In Vitro IC₅₀ | 15.2 - 31 nM [3] | 15.2 nM (FGF2-induced migration); 31 nM (FGF2-induced proliferation) in endothelial cells. |
| In Vivo Dosage | 30 mg/kg [4] [3] | Effective oral dose in mouse models for inhibiting tumor growth, metastasis, and fat accumulation. |
| Solubility | 69 mg/mL (199.24 mM) in DMSO [3] | Use fresh DMSO. Poor solubility in water (1 mg/mL) and ethanol (insoluble). |
3. What is a typical in vivo protocol for investigating fat metabolism? A study investigating the effect of SSR on fat accumulation used the following methodology [4]:
4. How can I monitor ERK activity in my cell models? While the search results do not provide a protocol specifically for use with SSR, a detailed method for live-cell imaging of ERK activity is available and can be adapted [6]. The workflow below outlines the core steps, and you can find the full detailed protocol in the search results [6].
Key Protocol Details [6]:
5. Frequently Asked Troubleshooting Questions
Q: My this compound solution has precipitated. How can I resolve this?
Q: I confirmed FGFR inhibition, but why do I not see a strong decrease in pERK in my western blot?
Q: The anti-adirogenic effect of SSR is clear, but its effect on thermogenesis is confusing. Why?
The fibroblast growth factor receptor (FGFR) signaling pathway represents a crucial regulatory system in human physiology, controlling fundamental processes including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling through mutations, amplifications, fusions, or aberrant expression contributes significantly to oncogenesis and cancer progression, making this pathway an attractive therapeutic target. The development of FGFR inhibitors has followed two distinct mechanistic approaches: allosteric extracellular inhibition exemplified by SSR128129E and intracellular ATP-competitive inhibition represented by erdafitinib. Understanding the fundamental differences between these inhibition strategies provides critical insights for targeted therapy development and offers researchers distinct tools for investigating FGFR biology and therapeutic applications.
This comprehensive comparison examines the mechanistic profiles, experimental methodologies, and therapeutic implications of these two distinct classes of FGFR inhibitors, providing researchers and clinical scientists with detailed information to guide compound selection, experimental design, and clinical development strategies.
This compound (referred to in research as SSR) represents a first-in-class extracellularly-acting allosteric inhibitor of FGFR signaling. As a small molecule compound with a molecular weight of 482.5 g/mol, this compound pioneered the approach of targeting the extracellular domain of FGFRs rather than the conserved intracellular kinase domain shared among many kinases. This compound was discovered and characterized through an extensive multi-technique investigation that combined biophysical, computational, and biological approaches to elucidate its unique mechanism of action. This compound has primarily been utilized as a research tool compound to investigate FGFR biology and validate extracellular targeting approaches, though its discovery has inspired subsequent drug development efforts in allosteric FGFR inhibition [1] [2].
Erdafitinib (JNJ-42756493, marketed as Balversa) is an oral small molecule kinase inhibitor with a molecular weight of 446.56 g/mol that targets the intracellular ATP-binding pocket of FGFRs. This compound received FDA approval in 2019 for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations, representing the first approved pan-FGFR targeted therapy. Erdafitinib is currently used in both clinical practice and basic research contexts, with ongoing investigations exploring its potential in various FGFR-altered malignancies. The compound's development followed conventional kinase inhibitor optimization strategies, focusing on achieving potent inhibition of the FGFR family while managing selectivity against other kinases [3] [4].
Table 1: Basic Characteristics and Development Status
| Characteristic | This compound | Erdafitinib |
|---|---|---|
| Primary Mechanism | Extracellular allosteric inhibitor | Intracellular ATP-competitive inhibitor |
| Molecular Weight | ~482.5 g/mol | 446.56 g/mol |
| FGFR Specificity | Pan-FGFR | Pan-FGFR (FGFR1-4) |
| Binding Site | Extracellular domain | Intracellular kinase domain |
| Development Status | Research tool compound | FDA-approved drug |
| Clinical Applications | Preclinical research | Metastatic urothelial carcinoma, various trials in other cancers |
| Key References | [1] [2] | [3] [4] |
This compound represents a mechanistically distinct approach to FGFR inhibition through its allosteric binding to the extracellular domain of FGFRs. Unlike competitive antagonists that directly block FGF binding, this compound binds to a novel allosteric site on the extracellular Ig-like domains, inducing conformational changes that propagate through the receptor structure to inhibit FGF-mediated signaling. This allosteric mechanism does not prevent FGF binding to its orthosteric site but instead stabilizes an inactive receptor conformation that is refractory to activation. The compound effectively inhibits FGF-induced receptor internalization and subsequent downstream signaling without competing with FGF for binding, as demonstrated through comprehensive binding studies and functional assays [1] [2] [5].
The allosteric modulation by this compound results in suppression of FGFR phosphorylation and signaling through key pathways including MAPK/ERK and PI3K/AKT cascades. This extracellular mechanism provides several theoretical advantages, including reduced potential for acquired resistance mutations in the kinase domain and potentially improved selectivity due to targeting the more diverse extracellular domains rather than the highly conserved kinase ATP-binding pocket. However, the precise structural determinants of this compound binding and allosteric communication to the intracellular domains remain active areas of investigation [1] [5].
Erdafitinib functions as a conventional type I ATP-competitive kinase inhibitor that targets the conserved adenosine triphosphate (ATP)-binding pocket within the intracellular kinase domain of FGFRs. The compound demonstrates potent inhibition against all four FGFR family members (FGFR1-4) with half-maximal inhibitory concentration (IC50) values in the low nanomolar range: FGFR1 (1.2 nM), FGFR2 (2.5 nM), FGFR3 (3.0 nM), and FGFR4 (5.7 nM) [6] [4]. Erdafitinib binds to the active kinase conformation (DFG-in), competing with ATP and preventing phosphorylation of the activation loop and downstream substrates.
The inhibition of FGFR kinase activity by erdafitinib results in suppressed phosphorylation of key tyrosine residues (including Y653/Y654 in FGFR1), leading to blockade of downstream signaling pathways such as FRS2α, MAPK/ERK, PI3K/AKT, and STAT that drive oncogenic processes including proliferation, survival, and angiogenesis [3] [4] [7]. Erdafitinib also exhibits activity against several other kinases including VEGFR2, RET, and CSF-1R, though with lower potency than its activity against FGFRs, which may contribute to both efficacy and toxicity profiles in clinical applications [4].
Table 2: Molecular Mechanism and Binding Characteristics
| Parameter | This compound | Erdafitinib |
|---|---|---|
| Binding Site Location | Extracellular domain | Intracellular kinase domain ATP-binding pocket |
| Inhibition Mode | Allosteric, non-competitive with FGF | Competitive with ATP |
| Structural Impact | Induces conformational changes preventing activation | Blocks phosphate transfer from ATP |
| FGFR1 IC50 | Not quantified in available literature | 1.2 nM |
| FGFR2 IC50 | Not quantified in available literature | 2.5 nM |
| FGFR3 IC50 | Not quantified in available literature | 3.0 nM |
| FGFR4 IC50 | Not quantified in available literature | 5.7 nM |
| Key Downstream Effects | Inhibits FGF-induced receptor internalization and signaling | Suppresses phosphorylation of FRS2α, MAPK, PI3K-AKT, STAT |
| Cellular Consequences | Decreased proliferation, angiogenesis inhibition | Decreased cell viability, cell cycle arrest, apoptosis |
The fundamental mechanistic differences between these compounds are illustrated in the following FGFR signaling pathway and inhibition diagram:
The characterization of this compound's unique mechanism required a multidisciplinary experimental approach combining biophysical, structural, and computational techniques:
Crystallography Studies: X-ray crystallography was employed to determine the three-dimensional structure of this compound in complex with the FGFR extracellular domain, revealing the allosteric binding site and conformational changes induced by compound binding [1] [2].
Nuclear Magnetic Resonance (NMR): Solution-state NMR spectroscopy provided evidence of compound-induced structural perturbations and confirmed the allosteric mechanism by demonstrating that this compound binding did not displace FGF from its orthosteric binding site [1] [5].
Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis characterized the secondary structural changes in FGFR upon this compound binding, providing complementary evidence for the allosteric mechanism [1].
Molecular Dynamics Simulations: Computational approaches including MD simulations and free energy calculations modeled the dynamic behavior of the FGFR-SSR128129E complex and quantified binding energetics, offering insights into the structural basis of allosteric communication [1] [2].
Structure-Activity Relationship (SAR) Analysis: Systematic modification of this compound's chemical structure identified critical functional groups required for activity and informed the allosteric binding model [1].
FGFR Mutagenesis: Site-directed mutagenesis of potential binding site residues validated the allosteric binding location and identified key amino acids involved in compound recognition [1] [5].
Receptor Internalization Assays: Cellular assays measuring FGFR internalization kinetics demonstrated that this compound inhibits FGF-induced receptor endocytosis without affecting baseline internalization rates [1] [2].
Erdafitinib underwent comprehensive pharmacological and biochemical characterization using standard kinase inhibitor profiling approaches:
Biochemical Kinase Assays: In vitro kinase activity assays using purified FGFR kinase domains quantified inhibitory potency (IC50 values) against FGFR1-4 and determined selectivity across the kinome [3] [4] [7].
Cellular Phosphorylation Assays: Immunoblotting techniques measured inhibition of FGFR autophosphorylation and phosphorylation of downstream substrates (FRS2, MAPK, AKT) in cancer cell lines with FGFR alterations [3] [4].
Cell Viability Assays: MTT, CellTiter-Glo, and colony formation assays evaluated antiproliferative effects in FGFR-dependent versus independent cell lines, establishing cellular selectivity and potency [3] [4].
Xenograft Models: In vivo efficacy studies using human tumor xenografts in immunocompromised mice demonstrated antitumor activity and pharmacodynamic modulation of FGFR signaling in tumors [3] [4].
Pharmacokinetic Studies: LC-MS/MS analysis characterized compound exposure, half-life, and bioavailability in preclinical models and humans, informing dosing regimens [4].
Clinical Trial Biomarker Analysis: In the pivotal clinical trials, companion diagnostic development using the therascreen FGFR RGQ RT-PCR Kit identified patients with FGFR alterations who were most likely to respond to treatment [8] [3] [4].
The following diagram illustrates the key experimental workflows for characterizing each inhibitor:
Both classes of FGFR inhibitors face distinct challenges regarding therapeutic resistance and clinical limitations:
This compound Limitations: As a preclinical tool compound, this compound's primary limitations include uncertain drug-like properties, unoptimized pharmacokinetic profile, and absence of clinical safety data. From a mechanistic perspective, extracellular allosteric inhibitors may face challenges with tumor penetration and potentially reduced efficacy against certain FGFR mutations that don't affect the targeted extracellular domain. The compound's allosteric mechanism may also make it susceptible to resistance through overexpression of FGF ligands or alterations in downstream signaling components that bypass the inhibited receptor [1] [5].
Erdafitinib Resistance: Clinical experience with erdafitinib has identified several resistance mechanisms, primarily gatekeeper mutations in the kinase domain (e.g., V555M in FGFR1, V564F in FGFR2/3) that sterically hinder drug binding while preserving ATP binding and catalytic activity. Additional resistance mechanisms include FGFR gene amplification, activation of bypass signaling pathways (including other receptor tyrosine kinases), and phenotypic transitions such as epithelial-to-mesenchymal transition. Erdafitinib also faces on-target toxicity challenges, particularly hyperphosphatemia resulting from inhibition of physiological FGFR signaling, which requires careful management in clinical use [6] [7] [9].
The translation of these FGFR inhibitors to clinical applications requires distinct biomarker and patient selection strategies:
This compound Clinical Translation: While not yet in clinical development, extracellular allosteric inhibitors like this compound would likely require biomarkers detecting FGFR overexpression or extracellular domain mutations rather than kinase domain alterations. Patient selection might focus on tumors with FGFR pathway activation regardless of specific genetic alterations, potentially broadening the applicable patient population compared to ATP-competitive inhibitors [1] [9].
Erdafitinib Clinical Applications: Erdafitinib has established efficacy in advanced urothelial carcinoma with FGFR3 mutations or fusions, supported by phase 3 trial data showing significantly longer overall survival compared to chemotherapy (12.1 months vs. 7.8 months; hazard ratio 0.64) [8]. The approved companion diagnostic (therascreen FGFR RGQ RT-PCR Kit) detects specific FGFR alterations in tumor tissue to identify patients most likely to respond. Ongoing clinical investigations are exploring erdafitinib in various other FGFR-altered malignancies, including cholangiocarcinoma, hepatocellular carcinoma, and non-small cell lung cancer [8] [4] [9].
Table 3: Therapeutic Applications and Clinical Considerations
| Consideration | This compound | Erdafitinib |
|---|---|---|
| Development Stage | Preclinical research tool | FDA-approved clinical therapeutic |
| Primary Indication | Research applications | Metastatic urothelial carcinoma with FGFR alterations |
| Biomarker Strategy | Not established | FGFR2/3 mutations and fusions via PCR-based testing |
| Key Resistance Mechanisms | Theoretical: Bypass signaling, ligand overexpression | Documented: Gatekeeper mutations, gene amplification, bypass pathways |
| Major Toxicities | Not fully characterized | Hyperphosphatemia, stomatitis, diarrhea, nail disorders, liver enzyme elevations |
| Dosing Strategy | Not established | 8 mg daily with titration based on serum phosphate levels |
| Drug Interactions | Unknown | CYP3A4 and CYP2C9 substrate; interactions with strong CYP inducers/inhibitors |
This compound and erdafitinib represent two fundamentally distinct approaches to targeting the FGFR signaling pathway, each with characteristic strengths and limitations for research and clinical applications. This compound's extracellular allosteric mechanism offers a unique tool for investigating FGFR biology and potentially overcoming resistance to ATP-competitive inhibitors, though it remains in the preclinical research domain. In contrast, erdafitinib's intracellular ATP-competitive action provides well-characterized, potent FGFR inhibition with established clinical utility in molecularly-defined patient populations.
For research applications, this compound provides a mechanistically distinct tool compound for studying allosteric regulation of FGFR signaling and validating extracellular targeting approaches. Its non-competitive nature makes it particularly valuable for investigating receptor conformation and dynamics without disrupting ligand-binding studies. Erdafitinib serves as a benchmark pan-FGFR inhibitor for target validation, combination therapy studies, and resistance mechanism investigations across various cancer models.
The core difference lies in where and how the inhibitors bind to the FGFR target.
Diagram: Comparison of inhibitor binding sites on FGFR.
Based on current research, here is a comparison of the key characteristics of SSR128129E versus typical orthosteric FGFR inhibitors:
| Feature | This compound (Allosteric) | Orthosteric FGFR Inhibitors (e.g., Type I/II) |
|---|---|---|
| Binding Site | Hydrophobic groove of the FGFR D3 domain (extracellular) [1] | ATP-binding pocket within the kinase domain (intracellular) [2] |
| Mechanism | Allosterically blocks receptor activation; reported to be pathway-selective [1] | Competes directly with ATP, preventing phosphorylation [3] [2] |
| Selectivity | High theoretical selectivity due to less conserved allosteric sites [3] [1] | Often lower selectivity; targets conserved ATP pockets across kinome [2] |
| Effect | Negative allosteric modulator (NAM) [1] | Competitive antagonist [3] |
| Key Evidence | NMR spectroscopy showing binding to FGFR3c extracellular domain; functional assays in cell culture [1] | X-ray crystallography showing binding in kinase domain; phosphorylation assays [2] |
Diagram: Key experimental stages for FGFR inhibitor characterization.
The allosteric mechanism of this compound offers several potential advantages in drug discovery [3] [4]:
The search results indicate that comprehensive quantitative data (IC₅₀, Ki values) for this compound directly compared to orthosteric inhibitors was not available. The experimental focus has been on establishing its unique allosteric binding mode and pathway selectivity [1].
SSR128129E (SSR) is a first-in-class, small-molecule, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Its mechanism is distinct from most other FGFR inhibitors, as summarized in the table below.
The following diagram illustrates the unique allosteric mechanism of this compound compared to other common types of FGFR inhibitors.
The table below consolidates key experimental findings on this compound's efficacy and compares its profile with other FGFR-targeting agents.
| Inhibitor Name | Mechanism of Action & Target | Key Experimental Efficacy Findings | Research/Clinical Stage |
|---|
| This compound | Allosteric, multi-FGFR blocker (Extracellular, inhibits FGFR1-4) [1] [2] [3] | Radiosensitization: In vitro, 0.1 μM pre-treatment significantly reduced survival of radioresistant U87 glioblastoma cells. In vivo, pre-treatment before irradiation (2.5 Gy x 2) in U87 orthotopic mouse model significantly increased neurological sign-free survival [2] [4].
Anti-tumor & Anti-metastatic: Oral delivery inhibited tumor growth and metastasis in models refractory to anti-VEGFR2 therapy. Also showed efficacy in arthritis models [3]. | Preclinical | | Pemigatinib (Pem) | ATP-competitive, selective for FGFR1-3 [5] | Sensitization to TTFields & IR: In vitro, treatment of Glioblastoma Stem Cells (GSCs) synergistically decreased their survival and clonogenic ability when combined with Tumor Treating Fields (TTFields). The combination with IR and TTFields further decreased DNA damage repair in some GSCs [5]. | Clinical Use | | Erdafitinib | ATP-competitive, pan-FGFR (FGFR1-4) [6] [7] | Not detailed in the provided search results, but it is an FDA-approved standard for metastatic urothelial carcinoma with certain FGFR alterations [6] [7]. | FDA Approved | | AZD4547 | ATP-competitive, pan-FGFR (FGFR1-3) [6] [7] | Not detailed in the provided search results, but clinical trials have been conducted in various tumors, with response in patients with high FGFR1 amplification levels in lung cancer [7]. | Clinical Trials |
For fellow researchers, here are the detailed methodologies from the key studies on this compound.
The preclinical profile of this compound suggests several strategic considerations:
It is important to note that the available data has limitations. The research on this compound remains in the preclinical stage, and no clinical trial results in humans are available from the searched literature. A direct, quantitative comparison of its potency (e.g., IC50 values) against other FGFR inhibitors in the same experimental system is also not provided in these sources.
Further research is needed to:
| Target | Reported IC₅₀ / Activity | Experimental Context & Key Findings |
|---|---|---|
| FGFR1 | IC₅₀ = 1.9 μM [1] [2] [3] | Biochemical kinase assay; primary target identified [1] [2]. |
| FGFR2 | Inhibited [1] [3] | Cellular assays; blocks responses mediated by FGFR2 [1] [3]. |
| FGFR3 | Inhibited [1] [3] | Cellular assays; blocks responses mediated by FGFR3 [1] [3]. |
| FGFR4 | Inhibited [1] [3] | Cellular assays; blocks FGF19 (FGFR4 ligand)-induced capillary tube formation [1] [3]. |
| Cellular Efficacy (Proliferation) | IC₅₀ = 31 ± 1.6 nM [2] [3] | Inhibition of FGF2-induced endothelial cell (EC) proliferation [2] [3]. |
| Cellular Efficacy (Migration) | IC₅₀ = 15.2 ± 4.5 nM [2] [3] | Inhibition of FGF2-induced endothelial cell (EC) migration [2] [3]. |
SSR128129E functions as a multi-FGFR inhibitor and its high potency in cellular assays compared to biochemical IC₅₀ is a hallmark of its allosteric mechanism [4] [1] [5].
This compound has a distinct mechanism compared to conventional ATP-competitive inhibitors, which you can visualize in the diagram below.
As shown, this compound binds to the extracellular domain of FGFR, inducing a conformational change that inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [4] [7] [5]. This extracellular, allosteric mechanism is distinct from typical kinase inhibitors that target the intracellular ATP-binding pocket [8].
This compound represents a different class of FGFR inhibitor. The table below contrasts it with some ATP-competitive inhibitors.
| Inhibitor Name | Mechanism Type | Primary FGFR Targets | Key Clinical/Preclinical Stage |
|---|---|---|---|
| This compound | Extracellular, Allosteric [4] [5] | Pan-FGFR (FGFR1-4) [1] | Preclinical research [1] [3] |
| Erdafitinib (JNJ-42756493) | ATP-competitive, Type I [8] | Pan-FGFR [8] | FDA-approved (metastatic urothelial carcinoma) [8] |
| AZD4547 | ATP-competitive, Type I [8] | FGFR1-3 [8] | Phase I/II clinical trials [8] |
| Pemigatinib | ATP-competitive [9] | FGFR1-3 [9] | FDA-approved (cholangiocarcinoma) [9] |
For your research and development comparisons, consider these points:
| Aspect | Effect of this compound | Key Experimental Findings |
|---|---|---|
| Body Weight & Fat Mass | Reduces [1] [2] | • Significantly reduced body weight gain and fat content in mice [1] [2]. |
| Adipogenesis | Suppresses [1] [2] | • Markedly suppressed adipogenesis in adipose tissues [1] [2]. • Involved the ERK signaling pathway [1] [2]. | | Thermogenic Capability | Decreases [1] [2] | • Did not increase thermogenesis; instead, decreased the thermogenic capability of both brown and white fat [1] [2]. |
The core findings in the table above are primarily based on the following in vivo study:
This compound is an extracellularly acting, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [3] [4]. It binds to the extracellular part of the receptor, inducing a conformational change that inhibits FGF-induced signaling and receptor internalization without competing with FGF for binding [3] [4].
The following diagram illustrates the proposed mechanism by which this compound suppresses adipogenesis and its unexpected effect on thermogenesis.
For researchers and drug development professionals, these findings suggest that:
SSR128129E (SSR) is a novel, extracellularly-acting, small-molecule allosteric inhibitor of Fibroblast Growth Factor Receptor (FGFR) signaling [1] [2] [3]. The tables below summarize its core characteristics and compare it with other FGFR inhibitors.
Table 1: Profile of this compound
| Feature | Description |
|---|---|
| Mechanism of Action | Allosteric, extracellular FGFR blocker (Type III inhibitor) [1] [2] [3]. |
| Binding Site | Extracellular domain of FGFR; does not compete with FGF ligand [2] [3]. |
| Primary Effect | Inhibits FGF-induced FGFR internalization and downstream signaling [2] [3]. |
| Key Preclinical Finding | Acts as a radiosensitizer in human glioblastoma models [1]. |
Table 2: Comparison with Other FGFR Inhibitors
| Inhibitor Name | Binding Type / Features | Key Targets (IC50) | Clinical Status (Example) |
|---|---|---|---|
| This compound | Allosteric (Type III), Extracellular, Non-ATP-competitive [2] [3] | Pan-FGFR blocker [1] | Preclinical research |
| Erdafitinib (JNJ-42756493) | Reversible, Type I, ATP-competitive [4] | FGFR1: 1.2 nM; FGFR2: 2.5 nM; FGFR3: 3.0 nM; FGFR4: 5.7 nM [4] | FDA-approved [4] |
| AZD4547 | Reversible, Type I, ATP-competitive [4] | FGFR1: 0.2 nM; FGFR2: 2.5 nM; FGFR3: 1.8 nM; FGFR4: 165 nM [4] | Phase I/II trials [4] |
| Ly2874455 | Reversible, Type I, ATP-competitive [4] | FGFR1: 2.8 nM; FGFR2: 2.6 nM; FGFR3: 6.4 nM; FGFR4: 6 nM [4] | Phase I trials [4] |
The preclinical validation of this compound involved a series of rigorous in vitro and in vivo experiments, primarily investigating its potential as a radiosensitizer for glioblastoma (GBM) treatment [1].
Table 3: Key Preclinical Efficacy Data for this compound
| Experiment Model | Treatment Groups | Key Results / Outcome |
|---|---|---|
| In Vitro Clonogenic Assay (U87, U251, SF763, SF767 GBM cells) [1] | Radiation alone vs. Radiation + 0.1 µM SSR [1] | Significant reduction in cell survival post-irradiation in radioresistant cells (U87, SF763). Sensitizer Enhancement Ratio (SER) at 10% survival: 1.5 for U87 cells [1]. |
| In Vivo Orthotopic Xenograft (Mice with U87 GBM cells) [1] | 1. Control 2. SSR alone (50 mg/kg) 3. Radiation alone (2 x 2.5 Gy) 4. SSR + Radiation [1] | SSR + Radiation significantly increased neurological sign-free survival vs. all other groups (p=0.008 vs. control; p=0.03 vs. radiation alone). No weight loss or apparent toxicity [1]. | | Hypoxia Modulation In Vitro (U87 cells) [1] | Hypoxic conditions with/without SSR [1] | Reduced HIF-1α expression under hypoxia [1]. |
Cell Culture and Treatment:
Clonogenic Survival Assay:
In Vivo Efficacy Study:
Mechanism of Action Studies:
The unique value of this compound lies in its allosteric mechanism, which is illustrated below alongside a summary of the key experimental workflow.
This compound represents a distinct class of FGFR inhibitor with several key differentiators: